2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Catalog No.
S3161351
CAS No.
840515-52-8
M.F
C21H23N5O3
M. Wt
393.447
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H...

CAS Number

840515-52-8

Product Name

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Molecular Formula

C21H23N5O3

Molecular Weight

393.447

InChI

InChI=1S/C21H23N5O3/c1-2-28-11-6-10-23-21(27)17-18-20(25-16-9-4-3-8-15(16)24-18)26(19(17)22)13-14-7-5-12-29-14/h3-5,7-9,12H,2,6,10-11,13,22H2,1H3,(H,23,27)

InChI Key

KPHPENJBJGEUKT-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N

solubility

soluble

The exact mass of the compound 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anticancer Therapeutics

Specific Scientific Field: Oncology and cancer drug development.

Summary of the Application:

This compound has been investigated for its potential as an anticancer agent. Researchers have focused on its dual inhibitory activity against two critical targets : This compound has been investigated for its potential as an anticancer agent. Researchers have focused on its dual inhibitory activity against two critical targets: Bcr-Abl (associated with chronic myeloid leukemia) and histone deacetylase 1 (HDAC1). Combining these activities in a single molecule could enhance therapeutic efficacy.

Methods of Application:
Results and Outcomes:

Organic Semiconductor

Specific Scientific Field: Materials science and organic electronics.

Summary of the Application: The compound 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been explored as an organic semiconductor for various electronic devices.

Methods of Application:
Results and Outcomes:

2-Amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its structure features a pyrroloquinoxaline core, a furan ring, and an amide group, which contribute to its unique chemical properties. The compound's molecular formula is C19H23N5O3C_{19}H_{23}N_{5}O_{3} with a molecular weight of approximately 365.4 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can participate in substitution reactions with alkyl halides or acyl chlorides, allowing for further functionalization of the compound.

The biological activity of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been explored in various studies. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which modulate their activity. This compound has shown potential in anticancer and antimicrobial applications due to its ability to inhibit cell proliferation and induce apoptosis in certain cancer cell lines.

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyrroloquinoxaline Core: This step involves the reaction of a suitable diamine with a diketone under acidic conditions, leading to the formation of the pyrroloquinoxaline structure.
  • Introduction of Furan Ring: A furan-containing reagent is reacted under basic conditions to introduce the furan moiety.
  • Amidation: The final step involves the formation of the amide bond with an appropriate carboxylic acid derivative.

For industrial production, methods may be optimized for large-scale synthesis using continuous flow reactors and high-throughput screening techniques.

The unique structure of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide positions it as a promising candidate for various applications:

  • Pharmaceuticals: Its potential as an anticancer agent makes it valuable in drug development.
  • Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities.
  • Biochemical Research: The compound can serve as a tool for studying biological pathways and enzyme interactions due to its ability to modulate protein activity .

Interaction studies have indicated that this compound can bind to specific targets within cellular pathways, influencing their activity. Research has demonstrated its potential effects on signaling pathways associated with cancer progression and microbial resistance, suggesting further exploration in therapeutic contexts.

Several compounds share structural similarities with 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide:

Compound NameStructural FeaturesUnique Properties
2-Amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid ethyl esterCyclohexane ring substitutionEnhanced lipophilicity
Methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateFluorobenzyl substitutionIncreased biological activity against specific cancer types
N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamidePara-tolyl groupImproved solubility and bioavailability

The uniqueness of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to these similar compounds. This makes it particularly valuable for research and development across various scientific fields .

XLogP3

2.5

Dates

Last modified: 08-18-2023

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